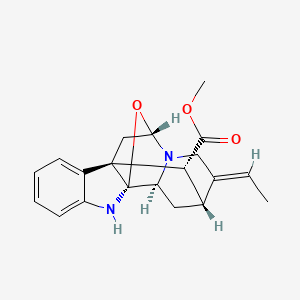![molecular formula C11H11ClN2O2 B14763078 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a propanoic acid side chain, a chlorine atom at the 6-position, and a methyl group at the 3-position.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 6-chloro-3-methylpyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including its ability to inhibit specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 3-methyl-: Lacks the chlorine atom at the 6-position, which can influence its ability to undergo substitution reactions and its overall biological activity.
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid: Lacks both the chlorine and methyl groups, making it a simpler structure with potentially different properties and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H11ClN2O2 |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
3-(6-chloro-3-methylpyrrolo[2,3-b]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-6-14(5-4-10(15)16)11-8(7)2-3-9(12)13-11/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
BPUFAAINCMSWGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=CC(=N2)Cl)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


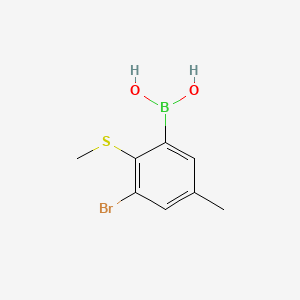

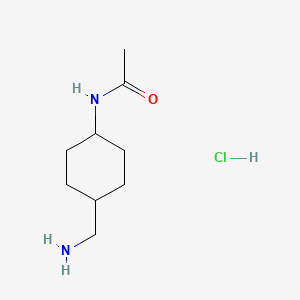
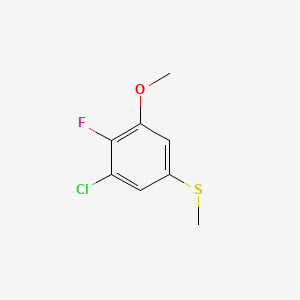

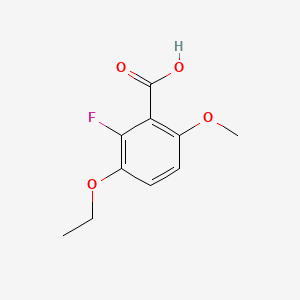
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
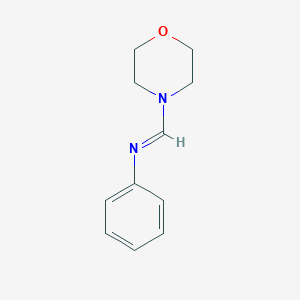
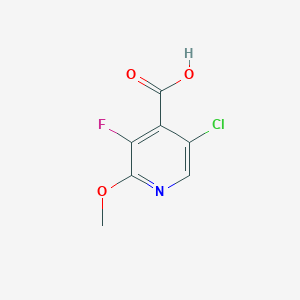
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
